N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a 1,2-oxazole ring substituted with a methyl group at position 5 and an acetamide linkage to a dihydropyrimidinone scaffold.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-3-5-13(6-4-11)14-8-17(23)21(10-18-14)9-16(22)19-15-7-12(2)24-20-15/h3-8,10H,9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKDNDMTHQWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocyclic molecules, including oxadiazoles, pyrimidinones, and benzoxazinones. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:
Pharmacological and Physicochemical Differences
Pharmacopeial compounds (m, n, o) exhibit activity dependent on stereochemistry, a feature absent in the target compound’s current design .
Synthetic Complexity : The target compound’s synthesis is less stereochemically demanding than pharmacopeial analogues, making it more accessible for scale-up .
Research Findings and Data Gaps
- Structural Insights: The dihydropyrimidinone core is a common feature in kinase inhibitors (e.g., EGFR inhibitors), but the 1,2-oxazole moiety is less explored compared to 1,3-oxazoles, which may affect binding affinity .
- Data Limitations: No direct bioactivity data for the target compound are available in the provided evidence. Comparative studies with benzoxazinones suggest that replacing oxadiazoles with 1,2-oxazoles could alter metabolic stability .
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